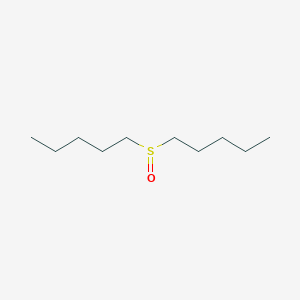

Diamyl sulfoxide

Description

Properties

IUPAC Name |

1-pentylsulfinylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22OS/c1-3-5-7-9-12(11)10-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAFGFCPKSXKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173616 | |

| Record name | Pentyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1986-90-9 | |

| Record name | 1,1′-Sulfinylbis[pentane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1986-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism:

Key Parameters:

Example Protocol :

Dipentyl sulfide (1 mol), HO (1.1 mol), and TS-1 (4 wt%) in methanol are stirred at 30°C for 4 hours. The mixture is filtered, and the solvent is evaporated to isolate this compound (yield: 88%, purity: 94%).

Catalytic Oxidation with Molecular Oxygen

Molecular oxygen (O) offers a cost-effective and sustainable oxidant. Titanium-silicon molecular sieves or NO catalysts enable this reaction under continuous-flow conditions.

Process Design:

Performance Metrics:

| Condition | Conversion (%) | Selectivity (%) |

|---|---|---|

| 30°C, 1 atm O, TS-1 | 92 | 89 |

| 40°C, NO/O (1:4) | 85 | 82 |

Challenges :

Nitric Acid-Based Oxidation

Concentrated nitric acid (HNO) serves as both oxidant and acid catalyst. This method is less favored industrially due to corrosive byproducts but remains useful for small-scale synthesis.

Reaction Pathway:

-

Nitrosation : HNO nitrosates the sulfide, forming a nitrososulfonium ion.

-

Hydrolysis : Water cleaves the intermediate, releasing this compound and NO gas.

-

HNO concentration: 60–70%

-

Temperature: 60–80°C

-

Yield: 76% (with 12% sulfone byproduct)

Photocatalytic Oxidation

Emerging photocatalytic methods using TiO polymorphs (anatase/rutile) and UV light enable selective sulfoxide formation.

Comparative Performance:

| Catalyst | Light Source | Conversion (%) | Sulfoxide:Sulfone Ratio |

|---|---|---|---|

| Anatase | UV-A | 95 | 1:3 |

| Rutile | UV-A | 98 | 20:1 |

Mechanistic Insight :

Rutile’s lower bandgap (3.0 eV vs. anatase’s 3.2 eV) favors single-electron transfer, limiting overoxidation.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Diamyl sulfoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation of dipentyl sulfoxide can lead to the formation of dipentyl sulfone.

Reduction: Reduction of dipentyl sulfoxide can revert it back to dipentyl sulfide.

Substitution: The sulfoxide group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, molecular oxygen, and other peroxides are commonly used oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Dipentyl sulfone.

Reduction: Dipentyl sulfide.

Substitution: Depending on the nucleophile, various substituted sulfoxides can be formed.

Scientific Research Applications

Chemical Applications

1. Solvent and Reagent in Organic Synthesis

- DASO is utilized as a solvent for various organic reactions due to its ability to dissolve a wide range of organic compounds. Its polar aprotic nature allows it to facilitate nucleophilic substitutions and other reactions where traditional solvents may fail.

2. Functionalization and Synthesis

- The compound is employed in functionalization reactions, particularly in the synthesis of complex organic molecules. For instance, DASO can be part of reaction systems that involve aryl methyl ketones, leading to the formation of diverse organic scaffolds .

Biological Applications

1. Antioxidant Properties

- DASO has shown significant antioxidant activity by modulating oxidative stress in cells. Research indicates that it can lower levels of reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes, thus protecting cells from oxidative damage.

2. Anti-inflammatory Effects

- Studies have demonstrated that DASO can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNFα. This property suggests its potential therapeutic role in treating inflammatory diseases.

3. Modulation of Enzyme Activity

- DASO influences various metabolic pathways by modulating enzyme activity. For example, it enhances the activity of sulfurtransferases involved in detoxification processes, which may have implications for metabolic health.

Medical Applications

1. Therapeutic Potential

- The compound is being explored for its therapeutic effects in conditions characterized by oxidative stress and inflammation. Clinical trials have indicated promising outcomes in wound healing applications, where DASO-infused dressings improved healing rates for chronic ulcers.

2. Neuroprotective Effects

- Research has highlighted DASO's neuroprotective properties, particularly in neuronal cell lines exposed to oxidative stress. It has been shown to reduce cell death while promoting cell viability under stress conditions.

Industrial Applications

1. Production of Specialty Chemicals

- In industrial settings, DASO serves as a precursor or solvent in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific solubility and reactivity profiles.

Case Study 1: Neuroprotective Effects

In a study involving SH-SY5Y neuronal cells treated with varying concentrations of DASO, researchers found that while higher concentrations reduced cell viability, lower concentrations provided protective effects against oxidative stress when combined with natural compounds like lignanamides.

Case Study 2: Wound Healing Applications

Clinical trials using DASO-infused dressings on patients with chronic ulcers revealed significant improvements in healing rates compared to control groups. Patients experienced reduced inflammation and faster recovery times.

Data Tables

The following table summarizes key findings related to the biological activity of DASO:

| Biological Activity | Effect Observed | Study Reference |

|---|---|---|

| Antioxidant Activity | Reduced ROS levels | |

| Anti-inflammatory | Inhibition of IL-6 | |

| Enzyme Modulation | Enhanced sulfurtransferase activity |

Mechanism of Action

The mechanism by which dipentyl sulfoxide exerts its effects involves its ability to interact with various molecular targets. The sulfoxide group can form hydrogen bonds and interact with polar and nonpolar regions of biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Sulfoxides exhibit variations in polarity, solubility, and reactivity depending on their alkyl/aryl substituents. Key comparisons include:

Table 1: Physicochemical Properties of Selected Sulfoxides

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility | Polarity (Log P) |

|---|---|---|---|---|---|

| Diamyl sulfoxide | (C₅H₁₁)₂SO | 192.37 | Not reported | Low (estimated) | ~2.5 (estimated) |

| Dimethyl sulfoxide | C₂H₆OS | 78.13 | 189 | Miscible | -1.35 |

| Di-n-butyl sulfoxide | (C₄H₉)₂SO | 148.26 | ~230 (estimated) | Slightly soluble | ~0.8 |

| Diphenyl sulfoxide | (C₆H₅)₂SO | 202.27 | 285 | Insoluble | ~2.1 |

- Polarity and Solubility : DMSO’s small methyl groups enable strong hydrogen bonding, making it water-miscible and highly polar (Log P = -1.35). In contrast, this compound’s bulky pentyl groups reduce polarity and water solubility, aligning it closer to diphenyl sulfoxide in hydrophobicity .

- Boiling Points : Larger alkyl groups increase molecular weight and van der Waals interactions, typically elevating boiling points. Di-n-butyl sulfoxide (estimated ~230°C) and diphenyl sulfoxide (285°C) exemplify this trend, whereas this compound’s boiling point is expected to exceed DMSO’s 189°C .

Biological Activity

Diamyl sulfoxide (DASO), a member of the sulfoxide family, has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of DASO, supported by case studies, research findings, and data tables.

This compound is characterized by its sulfoxide group, which allows it to interact with various biological molecules. The compound can form hydrogen bonds and engage with both polar and nonpolar regions of biomolecules, influencing enzyme activity and receptor interactions. This interaction is crucial for its biological effects, which include anti-inflammatory and antioxidant properties.

Biological Activities

1. Antioxidant Properties

DASO has been investigated for its antioxidant potential. Research indicates that it can modulate oxidative stress in cells by influencing the levels of reactive oxygen species (ROS) and enhancing the expression of antioxidant enzymes. For instance, studies have shown that DASO can reduce ROS levels in neuronal cells, thereby protecting against oxidative damage .

2. Anti-inflammatory Effects

DASO exhibits significant anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNFα. This inhibition may contribute to its therapeutic potential in treating inflammatory conditions .

3. Modulation of Enzyme Activity

DASO has been shown to affect the activity of various enzymes involved in metabolic pathways. For example, it can enhance the activity of sulfurtransferases, which play a role in sulfur metabolism and detoxification processes in cells .

Case Studies

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of DASO, researchers treated SH-SY5Y neuronal cells with varying concentrations of DASO. The results indicated that DASO reduced cell viability at higher concentrations but also demonstrated protective effects against oxidative stress when combined with natural compounds like lignanamides .

Case Study 2: Wound Healing Applications

DASO's application in wound healing was explored through clinical trials where patients with chronic ulcers were treated with DASO-infused dressings. The outcomes showed significant improvements in healing rates and reduced inflammation compared to control groups .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to verify the purity of diamyl sulfoxide in synthetic chemistry applications?

- Methodological Answer : High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS) is recommended for purity verification. For GC analysis, ensure the solvent is compatible with headspace techniques to avoid interference from volatile impurities . Assay protocols similar to those for dimethyl sulfoxide (DMSO) can be adapted, such as calculating total impurities by subtracting the percentage of impurities (e.g., dimethyl sulfone) from 100% using peak area ratios in chromatograms . Always cross-validate results with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. How should this compound be safely stored to prevent degradation in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers at ambient temperature, away from strong oxidizers (e.g., perchlorates) and heat sources. Stability studies for analogous sulfoxides suggest avoiding temperatures above 40°C to prevent thermal decomposition . Regularly monitor for discoloration or particulate formation, which may indicate contamination or degradation.

Q. What are the critical parameters for designing toxicity studies involving this compound?

- Methodological Answer : Follow human toxicology protocols used for DMSO, including baseline hematologic, hepatic, and renal function tests in participants. Ensure exclusion criteria address preexisting conditions (e.g., cardiac or pulmonary diseases) to isolate compound-specific effects . Use controlled dosing regimens and repeat analyses to confirm reproducibility, as exemplified in multi-phase clinical trials .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s solvent efficacy across different reaction systems?

- Methodological Answer : Systematically evaluate solvent properties (e.g., polarity, boiling point) against reaction conditions (temperature, catalysts). For example, in reactions requiring high boiling points, this compound’s suitability may vary compared to DMSO; use thermogravimetric analysis (TGA) to assess thermal stability . Employ design-of-experiments (DoE) frameworks to isolate variables causing discrepancies .

Q. What advanced techniques can quantify trace impurities in this compound when standard assays yield inconclusive results?

- Methodological Answer : Combine GC headspace analysis with response factor calibration for volatile impurities (e.g., residual solvents). For non-volatile contaminants, use inductively coupled plasma mass spectrometry (ICP-MS) or Fourier-transform infrared (FTIR) spectroscopy . Reference pharmacopeial guidelines for DMSO, which mandate limits of 0.1% total impurities and validate methods via system suitability tests with internal standards .

Q. How should researchers address conflicting data on this compound’s compatibility with organometallic catalysts?

- Methodological Answer : Conduct kinetic studies under inert atmospheres to rule out oxidation artifacts. Compare results with structurally similar sulfoxides (e.g., DMSO) and use computational modeling (DFT) to predict ligand-catalyst interactions. Document reaction conditions meticulously, including moisture levels and catalyst loading, to identify critical variables .

Methodological Best Practices

Q. What strategies ensure reproducibility in this compound-based biological assays?

- Methodological Answer : Standardize solvent lot-to-lot variability by sourcing from suppliers providing certificates of analysis (CoA) with impurity profiles . Pre-treat cells or tissues with this compound in controlled concentrations, and include vehicle-only controls to distinguish solvent effects from experimental outcomes .

Q. How can researchers validate this compound’s role as a cryoprotectant in cell culture studies?

- Methodological Answer : Design dose-response studies to determine optimal concentrations that minimize cytotoxicity. Use viability assays (e.g., MTT or flow cytometry) and compare results with established cryoprotectants like DMSO. Document freeze-thaw cycles and storage durations to identify degradation thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.